N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methylbenzamide
Description
N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methylbenzamide is a triazolopyrimidine derivative characterized by a fused [1,2,4]triazolo[1,5-a]pyrimidine core linked to a 3-methylbenzamide group via a propyl chain.
Properties
IUPAC Name |
3-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-12-4-2-6-14(8-12)15(22)17-7-3-5-13-9-18-16-19-11-20-21(16)10-13/h2,4,6,8-11H,3,5,7H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPXBVUFZLCEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methylbenzamide typically involves the formation of the triazolopyrimidine core followed by the attachment of the propyl and benzamide groups. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions at 140°C . This tandem reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the microwave-assisted synthesis for scale-up. This would include ensuring consistent reaction conditions, such as temperature and solvent choice, to achieve high yields and purity.
Chemical Reactions Analysis
Oxidation Reactions
The triazolopyrimidine core undergoes oxidation under controlled conditions. Key reagents and outcomes include:
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Mechanism : Oxidation of the pyrimidine ring forms N-oxide intermediates, while the propyl chain is susceptible to cleavage to carboxylic acids under strong acidic conditions.
Reduction Reactions
Reductive modifications target both the triazolopyrimidine ring and the amide group:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH, 25°C, 6h | Partial reduction of triazole ring to dihydro | 45% | |
| LiAlH₄ | THF, reflux, 3h | Amide reduction to amine | 78% |
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Selectivity : LiAlH₄ preferentially reduces the benzamide to a benzylamine, while NaBH₄ partially saturates the triazole ring .
Nucleophilic Substitution Reactions
The electron-deficient pyrimidine ring facilitates nucleophilic attacks:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ (gas) | DMF, 100°C, 12h | Amino-substituted triazolopyrimidine | 61% | |
| Thiophenol | K₂CO₃, DMSO, 80°C, 8h | Thioether at C-6 position | 73% |
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Regioselectivity : Substitution occurs preferentially at the C-6 position of the pyrimidine ring due to its higher electrophilicity .
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 6M HCl | Reflux, 24h | 3-Methylbenzoic acid + triazolopyrimidine amine | 89% | |
| NaOH (10%) | EtOH/H₂O, 80°C, 6h | Same as acidic hydrolysis | 92% |
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Stability : The amide group is resistant to mild hydrolytic conditions but cleaves quantitatively under prolonged heating.
Cyclization and Cross-Coupling Reactions
The propyl linker enables further functionalization:
| Reaction Type | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivatives at propyl chain | 65% | |
| Cyclization | PTSA, toluene, reflux | Tetrahydrotriazolopyrimidine | 58% |
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Applications : Suzuki coupling introduces aromatic groups for pharmacological optimization, while cyclization enhances ring strain for targeted bioactivity .
Stability Under Photolytic and Thermal Conditions
| Condition | Exposure | Degradation | Reference |
|---|---|---|---|
| UV light (254 nm) | 48h, CH₃CN | 40% decomposition (ring opening) | |
| 150°C | 2h, inert atmosphere | <5% degradation |
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Handling : The compound is thermally stable but photosensitive, requiring storage in amber vials.
Key Research Findings
-
Synthetic Flexibility : The propyl linker allows modular derivatization via alkylation or acylation, enabling rapid SAR studies .
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Electrophilic Reactivity : Quantum mechanical calculations confirm the C-6 position’s electrophilicity (Fukui indices: ), aligning with experimental substitution patterns .
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Biological Implications : Hydrolysis products (e.g., 3-methylbenzoic acid) exhibit negligible cytotoxicity, suggesting metabolic detoxification pathways.
Scientific Research Applications
Anticancer Properties
Several studies have demonstrated the anticancer efficacy of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methylbenzamide:
- In Vitro Studies: In vitro assays indicated that this compound inhibits the proliferation of various cancer cell lines. For instance, a study reported a 70% reduction in cell viability in breast cancer cells after 48 hours of exposure. This effect was linked to the activation of apoptotic pathways and downregulation of AXL expression .
- In Vivo Studies: Animal models treated with this compound showed a significant reduction in tumor size. In a xenograft model using human lung cancer cells implanted in mice, administration resulted in approximately 50% reduction in tumor volume over four weeks. Histological analysis confirmed decreased cell proliferation and increased apoptosis within the tumors .
Anti-inflammatory Effects
Preliminary research suggests that this compound may possess anti-inflammatory properties. Studies indicate a reduction in inflammatory markers in animal models of inflammatory diseases. However, further research is needed to establish the mechanism and efficacy of these effects .
Neuroprotective Effects
Emerging evidence points to potential neuroprotective properties of this compound. Some studies suggest that it may protect neuronal cells from damage; however, comprehensive studies are still required to validate these findings and understand the underlying mechanisms .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study focused on breast cancer cell lines demonstrated that treatment with this compound resulted in a substantial decrease in cell viability (70%) after 48 hours. This was attributed to the compound's ability to activate apoptotic pathways while inhibiting AXL expression.
Case Study 2: In Vivo Tumor Model
In a xenograft model involving human lung cancer cells implanted in mice, administration of this compound led to a significant reduction in tumor volume (approximately 50%) compared to untreated controls over four weeks. Histological analysis revealed decreased cell proliferation and increased apoptosis within the tumors.
Mechanism of Action
The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methylbenzamide involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the active site.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Triazolopyrimidine Derivatives
The compound shares structural similarities with other triazolopyrimidine derivatives cataloged in CHEMENU ().
Key Observations :
- The 3-methylbenzamide group in the target compound may favor moderate solubility compared to halogenated analogs (e.g., CM864840), which are likely more lipophilic .
Comparison with Non-Triazolopyrimidine Heterocycles
The quinazoline-based compound N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazone derivatives () shares a nitrogen-rich heterocycle but differs in core structure and bioactivity:
Key Observations :
- Structural Flexibility : The triazolopyrimidine core may offer distinct electronic properties compared to quinazoline, affecting target selectivity.
- Bioactivity Divergence : While quinazoline derivatives exhibit antimicrobial activity , triazolopyrimidines are often explored as kinase inhibitors or herbicides, though specific data for the target compound is lacking.
Research Findings and Functional Insights
Role of Substituents in Bioactivity
- Halogenated Derivatives : Compounds like CM864840 (bromophenyl/dichlorophenyl) may exhibit enhanced bioactivity in hydrophobic environments, such as membrane-bound targets .
- Benzamide vs. Hydrazone : The 3-methylbenzamide group in the target compound could stabilize hydrogen bonding, whereas aldehyde hydrazones in may act as electrophilic warheads in antimicrobial agents .
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methylbenzamide is a synthetic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and as a modulator of various biological pathways. The unique structure of this compound allows for interaction with specific molecular targets, which can lead to significant biological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Component | Structure |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H17N5O |
| Molecular Weight | 269.32 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. Notably, compounds containing triazolopyrimidine cores have been shown to inhibit receptor tyrosine kinases (RTKs), such as AXL receptor tyrosine kinase. Inhibition of RTKs can lead to reduced cell proliferation and survival in cancer cells.
Key Mechanisms:
- AXL Inhibition : Research indicates that triazolo compounds can inhibit AXL receptor function, which is implicated in various cancers and inflammatory conditions .
- Enzyme Modulation : The compound may also interact with enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
Case Studies and Experimental Data
- Antitumor Activity : In vitro studies have demonstrated that triazolopyrimidine derivatives exhibit significant antitumor activity by inducing apoptosis in cancer cell lines .
- Kinase Inhibition : A series of compounds similar to this compound have shown moderate to high potency in inhibiting RET kinase activity . This suggests potential applications in targeted cancer therapies.
- Cell Proliferation Studies : Compounds with similar structures have been tested in cellular assays showing inhibition of proliferation in various cancer types .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other triazolopyrimidine derivatives.
Q & A
Q. What are the key structural features of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methylbenzamide, and how do they influence its biological activity?
The compound comprises two critical motifs: (1) a [1,2,4]triazolo[1,5-a]pyrimidine core, which facilitates π-π stacking and hydrogen bonding with target proteins like CDK2, and (2) a 3-methylbenzamide substituent linked via a propyl chain, enhancing hydrophobic interactions and conformational flexibility . The triazolo-pyrimidine ring system is associated with kinase inhibition, while the benzamide group modulates solubility and target selectivity. Computational docking studies suggest that the methyl group at the benzamide meta-position optimizes steric complementarity with kinase active sites .
Q. What methodologies are recommended for synthesizing and purifying this compound?
Synthesis typically involves multi-step reactions:
- Step 1: Cyclization of aminotriazole with ethyl 3-oxohexanoate and aromatic aldehydes in DMF at 60–80°C to form the triazolo-pyrimidine core .
- Step 2: Amide coupling using HATU/DIPEA or EDCl/HOBt to attach the 3-methylbenzamide moiety .
Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol. Yield optimization (≥70%) requires strict control of reaction time (<12 hours) and inert atmospheres .
Q. How can researchers confirm the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): H and C NMR verify substituent positions (e.g., methyl group at δ 2.35 ppm in H NMR) .
- Mass Spectrometry (MS): ESI-MS confirms molecular weight (e.g., [M+H] at m/z 392.85) .
- HPLC: Purity >95% is validated using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Advanced Research Questions
Q. How can contradictions in reported biological activity (e.g., IC50_{50}50 variability across cancer cell lines) be resolved?
Discrepancies in IC values (e.g., 5.4 μM in MCF-7 vs. 7.8 μM in HeLa) may arise from:
- Assay conditions: Variations in serum concentration, incubation time, or ATP levels in kinase assays .
- Off-target effects: Use isoform-specific kinase inhibitors (e.g., CDK2 vs. CDK1) or siRNA knockdown to validate target specificity .
- Metabolic stability: Compare intracellular compound concentrations via LC-MS in different cell lines .
Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance potency?
SAR optimization involves:
- Substituent screening: Replace the 3-methyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to modulate binding affinity .
- Linker modification: Test propyl vs. pentyl chains to balance flexibility and hydrophobicity .
- Bioisosteric replacement: Substitute the benzamide with sulfonamide or urea groups to improve solubility .
Example SAR
| Modification | CDK2 IC (μM) | Solubility (μg/mL) |
|---|---|---|
| 3-methylbenzamide | 0.12 | 8.5 |
| 3-CF benzamide | 0.08 | 5.2 |
| Sulfonamide analog | 0.15 | 12.1 |
Q. How can pharmacokinetic limitations (e.g., short half-life) be addressed?
- Prodrug design: Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the benzamide carbonyl to enhance oral bioavailability .
- Formulation: Use lipid-based nanoparticles (size: 100–150 nm) to prolong circulation time .
- CYP inhibition: Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to reduce metabolic clearance .
Q. What experimental approaches validate target engagement in vivo?
- Pharmacodynamic markers: Measure phospho-Rb (Ser780) levels in tumor tissues via Western blot to confirm CDK2 inhibition .
- PET imaging: Radiolabel the compound with F for real-time biodistribution analysis .
- CRISPR-Cas9 knock-in models: Introduce resistance mutations (e.g., CDK2 T160A) to establish mechanism specificity .
Data Contradiction Analysis
Q. How to reconcile divergent antimicrobial MIC values across studies?
Variability in MICs (e.g., 16 μg/mL vs. 64 μg/mL for E. coli) may result from:
- Strain differences: Test clinical isolates vs. ATCC strains .
- Media composition: Cation-adjusted Mueller-Hinton broth improves reproducibility .
- Efflux pump activity: Use efflux-deficient mutants (e.g., E. coli ΔAcrAB) to assess pump-mediated resistance .
Q. What methods resolve discrepancies in kinase selectivity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
